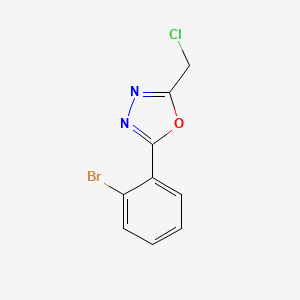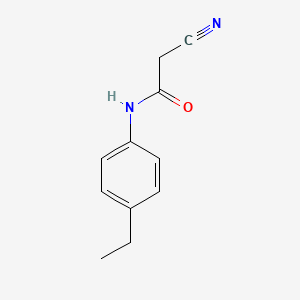
1-Amino-3-phenoxypropan-2-ol hydrochloride
概要
説明
“1-Amino-3-phenoxypropan-2-ol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO2 . It has been identified as a novel antibacterial compound active against persisters of Pseudomonas aeruginosa .
Synthesis Analysis
The synthesis of related compounds such as 1-Phenoxy-2-propanol (PP), a gycol ether, can be achieved by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-phenoxypropan-2-ol hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 167.094628657 g/mol .
科学的研究の応用
Proteomics Research
1-Amino-3-phenoxypropan-2-ol hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is involved in the synthesis of peptides and proteins for experimental and therapeutic purposes. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and the complex dynamics within the proteome .
Biochemical Assays
1-Amino-3-phenoxypropan-2-ol hydrochloride: is involved in biochemical assays, such as enzyme activity measurements and receptor-ligand binding studies. It can act as a substrate or inhibitor in these assays, providing insights into biochemical pathways and molecular interactions .
将来の方向性
特性
IUPAC Name |
1-amino-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-6-8(11)7-12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPNVEWPVBNLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369357 | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenoxypropan-2-ol hydrochloride | |
CAS RN |
4287-20-1 | |
| Record name | 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4287-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-Phenoxy-2-Propanol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)







![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)


